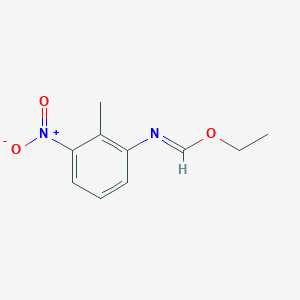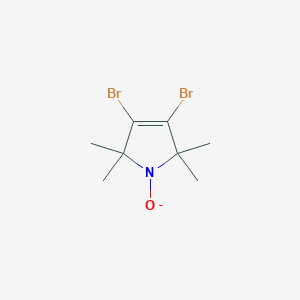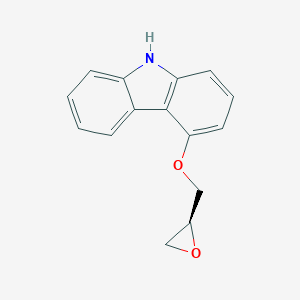
Formimidate d'éthyle-N-(2-méthyl-3-nitrophényl)
Vue d'ensemble
Description
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . It is a solid at room temperature and is soluble in solvents such as dimethyl sulfoxide (DMSO) and ethanol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Applications De Recherche Scientifique
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is employed in biochemical assays and studies involving protein interactions.
Medicine: Research involving this compound includes studies on its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals.
Méthodes De Préparation
The synthesis of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate involves a reaction between 2-methyl-3-nitroaniline and triethyl orthoformate in the presence of p-toluenesulfonic acid as a catalyst . The reaction is carried out at 120°C, and the ethanol formed during the reaction is continuously distilled off. The resulting product is then purified by fractional vacuum distillation, yielding the imidate ester as a light-yellow, solidifying oil .
Analyse Des Réactions Chimiques
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with amino acid residues in proteins, leading to modifications that affect the protein’s function. These interactions are crucial for its applications in proteomics and biochemical research .
Comparaison Avec Des Composés Similaires
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate can be compared with other similar compounds, such as:
Ethyl-N-(2-methyl-4-nitrophenyl)formimidate: Similar structure but with the nitro group in a different position.
Ethyl-N-(2-methyl-3-aminophenyl)formimidate: Similar structure but with an amino group instead of a nitro group.
Ethyl-N-(2-methyl-3-chlorophenyl)formimidate: Similar structure but with a chloro group instead of a nitro group.
The uniqueness of Ethyl-N-(2-methyl-3-nitrophenyl)formimidate lies in its specific substitution pattern, which influences its reactivity and applications .
Propriétés
IUPAC Name |
ethyl N-(2-methyl-3-nitrophenyl)methanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIOTXCYPEXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448062 | |
| Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115118-93-9 | |
| Record name | Ethyl-N-(2-methyl-3-nitrophenyl)formimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80448062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate](/img/structure/B16744.png)

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)
![Hydrazine Carboxamide,N-{4-[4(4-methoxyphenyl)-1-pipezinyl]phenyl}](/img/structure/B16756.png)



![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)
